![molecular formula C19H21N5O4S B2696799 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1171699-28-7](/img/structure/B2696799.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has been identified as a potential pharmaceutical agent. Its unique structural features, particularly the benzo[d]isoxazole and thieno[3,4-c]pyrazole moieties, suggest significant biological activity, particularly in the modulation of intracellular signaling pathways.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Benzo[d]isoxazole moiety : A bicyclic structure that contributes to the compound's biological activity.
- Thieno[3,4-c]pyrazole core : This part of the molecule is crucial for its interaction with biological targets.
- Methoxyethyl and acetamide groups : These functional groups enhance solubility and bioactivity.
The molecular formula is C18H22N4O3S with a molecular weight of approximately 366.46 g/mol.
The primary biological activity of this compound is attributed to its role as an EPAC (Exchange Protein directly Activated by cAMP) antagonist . EPAC proteins, particularly EPAC1 and EPAC2, are involved in various cellular processes influenced by cyclic adenosine monophosphate (cAMP). By inhibiting these proteins, the compound can modulate several downstream signaling pathways that are critical for:
- Insulin secretion
- Cardiovascular responses
- Neurotransmitter release
- Cell migration and proliferation
Molecular docking studies indicate that this compound binds effectively to specific sites on EPAC proteins, influencing their activity and potentially leading to therapeutic effects in conditions where cAMP signaling is disrupted .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to inhibit EPAC1-mediated Rap1b-bGDP exchange activity. The initial studies indicated an IC50 value of 10.8 μM , with subsequent modifications leading to improved analogues. For example:
Compound | IC50 (μM) | Modifications |
---|---|---|
Hit 1 | 10.8 | Reference compound |
Compound 7 | 8.6 | Added phenyl ring |
Compound 10 | 7.3 | CF3 and Cl substitutions |
These results highlight the structure-activity relationships (SARs) that inform further drug design efforts .
Case Studies
- Diabetes Research : In a study focusing on insulin secretion mechanisms, the compound was shown to enhance insulin release in pancreatic beta cells through EPAC1 inhibition, suggesting potential applications in diabetes management.
- Cardiovascular Studies : Another study indicated that the compound could mitigate cardiac hypertrophy by modulating cAMP signaling pathways, demonstrating its therapeutic potential in heart diseases.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its long-term effects and potential toxicity in vivo.
科学研究应用
Chemical Structure and Synthesis
The compound features a unique combination of a benzo[d]isoxazole moiety and a thieno[3,4-c]pyrazole core, which are known for their diverse biological activities. The synthesis typically involves several steps, including:
- Formation of the benzo[d]isoxazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the thieno[3,4-c]pyrazole structure : This may involve condensation reactions with various reagents to form the desired heterocyclic framework.
- Final coupling reaction : The final step usually involves linking the two structural components through acetamide formation.
The primary focus of research on this compound is its role as a potential EPAC (exchange protein directly activated by cyclic adenosine monophosphate) antagonist . EPAC proteins are involved in various intracellular signaling pathways modulated by cyclic AMP (cAMP), which play crucial roles in cellular processes such as:
- Cell proliferation
- Differentiation
- Apoptosis
Pharmacological Applications
- Anticonvulsant Activity : Similar compounds have been reported to exhibit anticonvulsant properties. For example, derivatives of benzo[d]isoxazole have shown promise in preclinical models for epilepsy treatment .
- Antitumor Activity : The structural features of this compound suggest potential applications in oncology. Compounds with similar scaffolds have been studied for their ability to induce apoptosis in cancer cells .
- Neuroprotective Effects : Given the role of cAMP in neuronal signaling, this compound may also have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of related compounds:
- A study on 1,2-benzisoxazole derivatives indicated promising anticonvulsant activity and highlighted the importance of structural modifications for enhancing efficacy .
- Research into thieno[3,4-c]pyrazole derivatives has shown that modifications can lead to improved biological activity against various cancer cell lines .
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-27-7-6-20-18(26)9-24-19(13-10-29-11-15(13)22-24)21-17(25)8-14-12-4-2-3-5-16(12)28-23-14/h2-5H,6-11H2,1H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJLAJYEMMYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。